Cysteine Protease inhibitor hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cysteine Protease inhibitor Hcl is a inhibitor of cysteine protease.
Scientific Research Applications
Therapeutic Potential in Various Diseases
Cysteine proteases are crucial in many physiological processes and diseases, making their inhibitors potential therapeutic agents. Inhibitors of cysteine proteases, like cysteine protease inhibitor hydrochloride, have shown promise in treating a range of diseases, including emphysema, stroke, viral infections, cancer, Alzheimer's disease, inflammation, and arthritis. These inhibitors work by irreversibly alkylating the active site cysteine residue, thus halting proteolysis (Santos & Moreira, 2007).
Role in Antimalarial Drug Development
Cysteine protease inhibitors are crucial in the development of new antimalarial drugs. The malaria parasite Plasmodium falciparum requires cysteine proteases for hemoglobin hydrolysis, a vital process for its survival. Inhibitors targeting these proteases have shown effectiveness in blocking parasite development and hemoglobin hydrolysis. The redundancy of these proteases in the parasite hints at a more optimized hydrolysis process, which is critical for evaluating the potential of these inhibitors as antimalarial drugs (Sijwali et al., 2001).
Targeting Parasite Cysteine Proteases
Structural differences in cysteine proteases across species make them attractive targets for specific inhibitors. These inhibitors, particularly against cruzain and falcipain for treating Chagas disease and malaria, respectively, have been the focus of structure-based drug design. This approach combines computational and synthetic methods for hit optimization, extending to other diseases like schistosomiasis, leishmaniasis, and babesiosis, as well as Alzheimer's disease (Vieira et al., 2017).
Inhibition Strategies for Cysteine Proteases
Cysteine protease inhibitors, like this compound, are being studied for their roles in neurodegenerative disorders. Achieving selectivity within cysteine protease families is a challenge, as these inhibitors often use covalent enzyme modification. This research seeks to balance the therapeutic efficacy and safety of these inhibitors, especially in the context of neurodegenerative diseases (Siklos et al., 2015).
Pharmacological Targets
Cysteine proteases are involved in various functions like immune invasion, hemoglobin hydrolysis, and parasite invasion. Their inhibitors can block the active site but are yet to target protein–protein interactions (PPIs) necessary for enzyme activation. Exploring the targeting of PPIs can open up new avenues for disease treatment (Verma et al., 2016).
Properties
Molecular Formula |
C18H15ClN4O |
---|---|
Molecular Weight |
338.79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.